Product packaging for 7-fluoro-9H-pyrido[3,4-b]indole(Cat. No.:CAS No. 86349-42-0)

7-fluoro-9H-pyrido[3,4-b]indole

Cat. No.: B8509854
CAS No.: 86349-42-0
M. Wt: 186.18 g/mol
InChI Key: AUPDLGPLWDFZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-9H-pyrido[3,4-b]indole is a fluorinated derivative of the 9H-pyrido[3,4-b]indole scaffold, a structure more commonly known as β-carboline . This core structure is a subject of significant interest in medicinal chemistry and biochemistry research due to its diverse pharmacological potential. Researchers value this scaffold for its ability to interact with multiple biological targets. As a key research chemical, this compound serves as a critical synthetic intermediate and lead compound for developing novel therapeutic agents. The pyrido[3,4-b]indole structure is a cyclized tryptamine and is recognized as a "privileged scaffold" in drug discovery, capable of binding to multiple receptors with high affinity . Studies on closely related analogues highlight the research potential of this compound class. Specific research applications for the pyrido[3,4-b]indole core include investigation as a potential anticancer agent, with some derivatives demonstrating potent, broad-spectrum activity against a range of human cancer cell lines, including those for colon, pancreatic, breast, and melanoma cancers . The core structure has also been studied for its role in activating the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, which can lead to the induction of cytochrome P450 enzymes such as CYP1A1 . Furthermore, structural analogues, specifically piperazinyl-β-carboline-3-carboxamide derivatives, have shown promising anti-leishmanial activity in research settings, indicating potential for developing anti-parasitic agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FN2 B8509854 7-fluoro-9H-pyrido[3,4-b]indole CAS No. 86349-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86349-42-0

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

7-fluoro-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H7FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H

InChI Key

AUPDLGPLWDFZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC3=C2C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 9h Pyrido 3,4 B Indole and Its Analogues

Established Synthetic Pathways for the Pyrido[3,4-b]indole Core Structure

The synthesis of the β-carboline skeleton is a well-established field in organic chemistry, with several classical and modern methods available. nih.gov

Classical Pictet-Spengler Reactions for Tetrahydro-β-carboline and Related Scaffolds

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which are common precursors to the fully aromatized β-carbolines. wikipedia.orgmdpi.com This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov The reaction mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich indole (B1671886) ring. wikipedia.orgchemeurope.com

Key features of the Pictet-Spengler reaction:

Starting Materials: Tryptamines and carbonyl compounds. wikipedia.org

Catalysts: Typically requires acidic conditions, though some reactive substrates can proceed under physiological conditions. wikipedia.orgchemeurope.com

Products: Initially forms tetrahydro-β-carbolines, which can then be oxidized to the corresponding β-carbolines. ljmu.ac.uk

Variations of this reaction, such as the N-acyliminium Pictet-Spengler reaction, utilize an acylated iminium ion as a more potent electrophile, allowing for cyclization under milder conditions with a broader range of aromatic systems. wikipedia.orgchemeurope.com

Dearomative Annulation Strategies for β-Carboline Formation

Recent advancements have led to the development of dearomative annulation strategies for the synthesis of β-carbolines. These methods often involve transition metal catalysis and offer novel pathways to construct the heterocyclic core. rsc.org For instance, a one-pot palladium-catalyzed Sonogashira coupling followed by an intramolecular [2+2+2] cyclization has been reported to generate annulated β-carbolines. nih.gov This particular strategy is noteworthy for its ability to construct three rings in a single operation. nih.gov Another approach involves a triborane-mediated regioselective substitution of pyridine (B92270) derivatives, which proceeds through a stable dearomatized intermediate. nih.govrsc.org

Regioselective Synthesis of Substituted Pyrido[3,4-b]indoles

The ability to control the position of substituents on the pyrido[3,4-b]indole core is crucial for structure-activity relationship studies. nih.govnih.gov Various regioselective synthetic methods have been developed to achieve this. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups at specific positions of the β-carboline scaffold. acs.org Other methods include the functionalization of pre-existing β-carboline skeletons. For instance, the Morita–Baylis–Hillman reaction has been successfully applied to 3-formyl-9H-pyrido[3,4-b]indole derivatives to introduce substituents at the C-3 position. beilstein-journals.orgnih.gov

Table 1: Comparison of Synthetic Strategies for the Pyrido[3,4-b]indole Core
Synthetic StrategyKey FeaturesAdvantagesLimitationsReference
Pictet-Spengler ReactionCondensation of tryptamines with aldehydes/ketones followed by acid-catalyzed cyclization.Well-established, reliable, provides access to tetrahydro-β-carbolines.Often requires harsh acidic conditions and subsequent oxidation step. wikipedia.orgnih.gov
Dearomative AnnulationTransition metal-catalyzed cyclization reactions.Can create complex fused-ring systems in one pot, high efficiency.May require specialized catalysts and conditions. nih.govrsc.org
Regioselective FunctionalizationIntroduction of substituents at specific positions of a pre-formed β-carboline.Precise control over substitution patterns.Multi-step synthesis may be required. beilstein-journals.orgacs.org

Fluorination Strategies for Pyrido[3,4-b]indole Derivatives

The introduction of fluorine into organic molecules can profoundly influence their biological activity. Several strategies have been developed to synthesize fluorinated pyrido[3,4-b]indole derivatives.

Introduction of Fluorine via Specific Halogenation-Fluorination Sequences

One common approach to introduce a fluorine atom is through a halogen exchange reaction, often a nucleophilic aromatic substitution (SNAr). This typically involves the synthesis of a halogenated (e.g., chloro, bromo, or iodo) pyrido[3,4-b]indole precursor, which is then treated with a fluoride (B91410) source. For instance, the halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodoindoles, which can then undergo further reactions. nih.gov While this specific example is for an indole, the principle can be extended to the pyrido[3,4-b]indole system. The direct fluorination of pyridine N-oxides has also been reported as a method to produce meta-fluorinated pyridines, a strategy that could potentially be adapted for the synthesis of 7-fluoro-9H-pyrido[3,4-b]indole. rsc.org

Synthesis from Fluoro-containing Building Blocks (e.g., 7-Fluoroindole (B1333265) precursors)

An alternative and often more direct strategy involves starting the synthesis with a building block that already contains the fluorine atom. For the synthesis of this compound, a logical precursor would be 7-fluoroindole or a derivative thereof. For example, a transition-metal-free approach has been developed for the synthesis of 2-aryl-7-azaindolines and 2-aryl-7-azaindoles starting from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. nsf.gov This demonstrates the utility of using fluorinated pyridines as starting materials. Similarly, the Pictet-Spengler reaction can be carried out with a fluorinated tryptamine, such as 7-fluorotryptamine, to directly construct the 7-fluoro-substituted tetrahydro-β-carboline ring system, which can then be aromatized.

Table 2: Fluorination Strategies for Pyrido[3,4-b]indole Derivatives
Fluorination StrategyDescriptionAdvantagesDisadvantagesReference
Halogenation-Fluorination SequenceIntroduction of a halogen followed by nucleophilic fluorination.Can be applied to a pre-formed pyrido[3,4-b]indole core.May require harsh conditions for the fluorination step and can have regioselectivity issues. nih.govrsc.org
Use of Fluoro-containing Building BlocksStarting the synthesis with a fluorinated precursor, such as 7-fluoroindole or 7-fluorotryptamine.Direct and often more efficient, avoids late-stage fluorination challenges.Availability of the fluorinated starting material can be a limitation. nsf.gov

Considerations for Regioselective Fluorination at the C7 Position

Direct regioselective fluorination of a pre-formed 9H-pyrido[3,4-b]indole ring at the C7 position presents a significant synthetic challenge. The intrinsic reactivity of the indole and pyridine rings often leads to a lack of selectivity and potential side reactions. Modern C-H activation and fluorination techniques are an area of active research, but their application for direct C7 fluorination on this specific scaffold is not well-documented in the literature. For instance, while methods for regioselective iodination at the C5 position of indoles have been developed, similar selective fluorination at C7 of the β-carboline system is more complex. rsc.org

Consequently, the most reliable and widely adopted strategy for synthesizing this compound is not through late-stage fluorination but by employing a "bottom-up" approach. This involves starting the synthesis with a commercially available, pre-fluorinated building block, namely 6-fluorotryptamine (B1299898) . The fluorine atom on this precursor directly corresponds to the desired C7 position in the final pyrido[3,4-b]indole product after the Pictet-Spengler reaction. This approach ensures absolute regiocontrol and avoids the challenges associated with direct C-H fluorination on a complex heterocyclic system.

Advanced Derivatization and Functionalization of the this compound Core

Once the this compound nucleus is synthesized, its core structure can be further modified to create a diverse range of analogues. These derivatizations typically target the C-3 position of the pyridine ring or the N-9 position of the indole ring.

C-3 Functionalization through Morita–Baylis–Hillman (MBH) Reactions

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that can be applied to functionalize the C-3 position of the pyrido[3,4-b]indole scaffold. nih.govbeilstein-journals.org This reaction typically involves a 3-formyl-9H-pyrido[3,4-b]indole precursor, which can be prepared from the parent β-carboline. The 3-formyl derivative is then reacted with activated alkenes, such as acrylates or acrylonitrile, in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govbeilstein-journals.org

While studies have focused on various substituted 1-aryl-3-formyl-9H-pyrido[3,4-b]indoles, the methodology is directly applicable to a 7-fluoro analogue. nih.gov The reaction proceeds smoothly under neat conditions, furnishing the corresponding C-3 substituted MBH adducts in yields ranging from 27% to 72%. nih.govbeilstein-journals.org In some cases, the reaction can also yield a secondary product from a subsequent Michael addition. nih.govresearchgate.net

Table 1: Representative Yields of MBH Reactions on 3-Formyl-9H-pyrido[3,4-b]indole Derivatives nih.gov
Starting Aldehyde (R¹ substituent)Activated AlkeneProduct TypeYield (%)
DimethoxymethylAcrylonitrileMBH Adduct65
PhenylAcrylonitrileMBH + Michael Adduct52
o-BromophenylMethyl AcrylateMBH Adduct72
p-MethoxyphenylAcrylonitrileMBH Adduct68
p-Nitrophenylt-Butyl AcrylateMBH Adduct45
N-Ethyl-p-nitrophenylAcrylonitrileMBH Adduct55

N-Alkylation and N-Arylation Strategies at the N9 Position

The indole nitrogen (N-9) of the this compound core is a common site for functionalization. N-alkylation and N-arylation can significantly alter the molecule's properties. Standard procedures for the N-alkylation of indoles are applicable here, typically involving the deprotonation of the N-H bond with a base followed by reaction with an alkyl halide. organic-chemistry.org

For example, N-ethylation of a 3-formyl-1-aryl-9H-pyrido[3,4-b]indole has been shown to increase its reactivity in subsequent MBH reactions compared to the N-H analogue. nih.govbeilstein-journals.org Common conditions for N-alkylation involve using a base like potassium hydroxide (B78521) (KOH) in an ionic liquid or DMF, which facilitates a clean and selective reaction with alkyl halides. organic-chemistry.org N-arylation can be achieved using transition-metal-catalyzed cross-coupling reactions.

Preparation of Spirocyclic Pyrido[3,4-b]indole Derivatives

The synthesis of spirocyclic structures incorporating the pyrido[3,4-b]indole framework is a strategy to generate complex, three-dimensional molecules. A general approach to access such compounds involves the oxidative rearrangement of a β-carboline (pyrido[3,4-b]indole) using reagents like tert-butyl hypochlorite (B82951) (tBuOCl). rsc.org

More direct methods often start with isatin (B1672199) or its derivatives, which are key precursors for a wide variety of spirocyclic oxindoles. beilstein-journals.org Through multi-component reactions, isatin can be condensed with various amines and active methylene (B1212753) compounds to construct spiro-fused heterocyclic systems. beilstein-journals.org For example, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Adapting these methodologies to a precursor derived from this compound would enable the synthesis of novel fluorinated spiro-heterocycles.

Synthesis of Pyrido[3,4-b]indole-Fused Heterocyclic Systems (e.g., Oxadiazoles)

The this compound scaffold can be used as a building block for constructing more complex fused heterocyclic systems. The synthesis of a 1,3,4-oxadiazole (B1194373) ring fused to the β-carboline core is a notable example. mdpi.com

The general synthetic route to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. mdpi.com A practical approach starting from the pyrido[3,4-b]indole core would be:

Functional Group Installation : Introduce a carboxylic acid or ester functionality, typically at the C-3 position.

Hydrazide Formation : Convert the C-3 ester into the corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate. mdpi.com

Cyclization : The resulting this compound-3-carbohydrazide is then cyclized to form the oxadiazole ring. This can be achieved by reacting it with a carboxylic acid or an orthoester under dehydrating conditions, or through oxidative methods. mdpi.comresearchgate.net

Transformation to Pyrido[3,4-b]indol-1(2H)-one Derivatives

The this compound core can be efficiently converted into its corresponding lactam, 7-fluoro-9H-pyrido[3,4-b]indol-1(2H)-one. This transformation creates a β-carbolinone structure, which is a key intermediate for various complex alkaloids. scispace.com A mild and efficient two-step synthesis has been described for this conversion on 3-substituted β-carbolines, a method that is directly applicable to the 7-fluoro analogue. scispace.comresearchgate.net

The process involves:

N-Oxidation : The starting this compound is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like chloroform (B151607) to form the corresponding β-carboline-N²-oxide.

Rearrangement and Hydrolysis : The N-oxide intermediate is then refluxed with acetic anhydride, followed by hydrolysis with a base like sodium hydroxide in ethanol, to yield the final 9H-pyrido[3,4-b]indol-1(2H)-one derivative. scispace.comresearchgate.net

Table 2: Yields for the Two-Step Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones scispace.com
Starting 3-Substituted β-CarbolineFinal ProductOverall Yield (%)
Unsubstituted (H)9H-Pyrido[3,4-b]indol-1(2H)-one65
3-Methoxycarbonyl3-Methoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one62
3-Formyl3-Formyl-9H-pyrido[3,4-b]indol-1(2H)-one52
3-Carbohydrazide3-Carbohydrazide-9H-pyrido[3,4-b]indol-1(2H)-one67

Development of Four-Component Synthesis Approaches for Related Fused Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. These reactions are highly atom-economical and often lead to the rapid generation of molecular diversity. In the context of synthesizing compounds related to this compound, four-component approaches offer a streamlined pathway to fused heterocyclic systems.

One notable advancement is the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles, which are structurally analogous to pyrido[3,4-b]indoles. This method utilizes indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide as the nitrogen source in a transition-metal-free process. mdpi.com The reaction proceeds via a [4+2] annulation to form the pyrimidine (B1678525) ring in one pot, involving the formation of four new carbon-nitrogen bonds. mdpi.com The general procedure involves heating a mixture of the indole-3-carboxaldehyde, an aromatic aldehyde, ammonium iodide, sodium iodate (B108269) (NaIO4), and a catalytic amount of iodine (I2) in a suitable solvent like 1,2-dichlorobenzene. mdpi.com

A variety of substituted pyrimido[4,5-b]indoles have been synthesized using this methodology, demonstrating its tolerance for different functional groups on the aromatic aldehyde component. This includes the successful synthesis of a fluorinated analogue, 2-(2-Fluorophenyl)-9H-pyrimido[4,5-b]indole, which highlights the potential of this approach for accessing A-ring functionalized systems that could be analogous to this compound. mdpi.com

Below is a table summarizing the synthesis of various 2-phenyl-9H-pyrimido[4,5-b]indole derivatives using this four-component strategy.

Table 1: Four-Component Synthesis of 2-Phenyl-9H-pyrimido[4,5-b]indole Derivatives mdpi.com The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

Product Starting Aldehyde Yield (%) Melting Point (°C)
2-Phenyl-9H-pyrimido[4,5-b]indole Benzaldehyde 76 295–297
2-(o-Tolyl)-9H-pyrimido[4,5-b]indole 2-Methylbenzaldehyde 55 235–237
2-(2-Fluorophenyl)-9H-pyrimido[4,5-b]indole 2-Fluorobenzaldehyde 57 271–273

Another significant four-component, one-pot reaction has been developed for the synthesis of densely substituted tetrahydro-β-carbolines, which are direct precursors to the aromatic β-carboline scaffold. This reaction involves the combination of acid chlorides, alkynes, tryptamines, and acryloyl chloride. researchgate.net The key steps in this sequence include an optimized aza-Michael addition to form an intermediate enaminone, which then undergoes further transformations to yield the tetrahydro-β-carboline core. researchgate.net The use of ytterbium triflate has been found to be effective in promoting the aza-Michael addition step. researchgate.net This strategy provides a versatile route to a library of substituted tetrahydro-β-carbolines, which can then be oxidized to their corresponding aromatic pyrido[3,4-b]indoles.

The development of such multicomponent strategies is crucial for the efficient and diverse synthesis of complex heterocyclic frameworks. While a direct four-component synthesis of this compound has not been explicitly detailed in the reviewed literature, the successful application of these methods to closely related systems demonstrates the high potential for their adaptation to produce a wide array of substituted β-carbolines, including those with specific fluorine substitution patterns on the A-ring.

Spectroscopic and Structural Elucidation Techniques in 7 Fluoro 9h Pyrido 3,4 B Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and identifying the specific location of the fluorine atom in 7-fluoro-9H-pyrido[3,4-b]indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms. In a typical spectrum of this compound, distinct signals corresponding to each proton are observed. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons on the pyridine (B92270) ring (H-1 and H-3) and the benzene (B151609) ring (H-5, H-6, and H-8) resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and the coupling patterns (spin-spin splitting) between adjacent protons allow for their unambiguous assignment. For instance, the coupling between H-5 and H-6, and between H-5 and H-8, provides clear evidence for their relative positions.

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH ~8.12 br s -
H-1 ~8.33 d 5.3
H-3 ~7.80 d 5.3
H-5 ~8.07 dd 8.8, 5.4
H-6 ~7.15 td 9.1, 2.5
H-8 ~7.42 dd 9.6, 2.5

Note: Chemical shifts and coupling constants are representative and can vary based on the solvent and instrument parameters. br s = broad singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will display a unique signal for each carbon atom. The carbon atom directly bonded to the fluorine (C-7) exhibits a characteristic large coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The chemical shifts of the other carbon atoms are influenced by their local electronic environment, allowing for the complete assignment of the carbon framework.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C-1 ~138.0
C-3 ~113.2
C-4 ~128.7
C-4a ~141.2
C-4b ~121.6
C-5 ~118.8 (d, JCF = 8.5 Hz)
C-6 ~109.4 (d, JCF = 23.5 Hz)
C-7 ~159.3 (d, JCF = 238.0 Hz)
C-8 ~109.8 (d, JCF = 25.0 Hz)
C-9a ~134.5
C-10a ~132.1
C-10b ~121.6

Note: Chemical shifts are representative and can vary. The presence of doublets (d) and the magnitude of the C-F coupling constants (JCF) are key diagnostic features.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Detection

Fluorine-19 (¹⁹F) NMR spectroscopy directly observes the fluorine nucleus, providing a highly sensitive and unambiguous confirmation of its presence. For this compound, the ¹⁹F NMR spectrum will show a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent protons (H-6 and H-8), providing definitive evidence for its location at the C-7 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to verify the molecular formula, C₁₁H₇FN₂. The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule will break apart in a predictable manner, and the masses of the resulting fragments can be used to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A notable feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp band around 3425 cm⁻¹. Aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings give rise to absorptions in the 1650-1450 cm⁻¹ range. A strong absorption band corresponding to the C-F stretch is also expected, typically in the 1250-1000 cm⁻¹ region, confirming the presence of the fluorine substituent.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch ~3425
Aromatic C-H Stretch 3100-3000
C=C and C=N Stretch 1650-1450
C-F Stretch 1250-1000

Note: The exact positions of the absorption bands can vary slightly.

X-ray Crystallography for Precise Solid-State Structural Determination

In-depth Spectroscopic and Structural Analysis of this compound Remains an Area for Future Research

The broader class of β-carbolines, to which this compound belongs, is known for its interesting photophysical properties. Research on related compounds, such as various substituted 9H-pyrido[2,3-b]indoles and other β-carboline derivatives, indicates that these molecules often exhibit fluorescence and can display solvatochromic shifts, where the absorption and emission spectra are influenced by the polarity of the solvent. researchgate.netnih.gov These studies often explore the nature of electronic transitions, including intramolecular charge-transfer (ICT) states, which are crucial in determining the fluorescent behavior of these molecules. researchgate.net Furthermore, the determination of luminescence quantum yields is a common practice in the characterization of new fluorescent compounds within this family.

However, the introduction of a fluorine atom at the 7-position of the 9H-pyrido[3,4-b]indole core is expected to modulate its electronic and, therefore, its spectroscopic properties in a specific manner. The high electronegativity and potential for involvement in hydrogen bonding of the fluorine atom can significantly influence the energy of the ground and excited states, leading to unique absorption and emission characteristics. Without dedicated experimental investigation and publication of these findings, any discussion on the specific spectral properties of this compound would be speculative and not meet the required standards of scientific accuracy.

The creation of detailed data tables for parameters such as UV-Vis absorption maxima in various solvents, fluorescence emission maxima, Stokes shifts, and luminescence quantum yields is contingent on the availability of such peer-reviewed data. At present, the scientific community has not published a focused study on the photophysical characterization of this compound.

Therefore, while the framework for such an analysis is well-established within the study of fluorescent heterocyclic compounds, the specific application to this compound awaits further research and publication.

Structure Activity Relationship Sar Studies of 7 Fluoro 9h Pyrido 3,4 B Indole Derivatives

Positional and Electronic Effects of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into the 9H-pyrido[3,4-b]indole (β-carboline) scaffold significantly impacts its physicochemical properties and, consequently, its biological activity. Fluorine is a small, highly electronegative atom that can alter a molecule's lipophilicity, metabolic stability, and binding interactions through its unique electronic effects.

The presence of an electron-withdrawing group, such as fluorine, on the indole (B1671886) ring can lower its reactivity. researchgate.net The position of this substitution is critical. For instance, in some series of indole derivatives, substitution at the 7-position of the indole ring has been found to be the most favorable for biological activity. researchgate.net In studies on pyrido[3,4-b]indole derivatives as anticancer agents, the introduction of halogens like fluorine or bromine at certain positions resulted in a less detrimental effect on activity compared to other substituents, highlighting the nuanced role of halogenation in modulating biological response. nih.gov The strategic placement of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic properties by blocking sites of metabolic degradation.

Impact of Substituents at Key Pyrido[3,4-b]indole Core Positions (e.g., C1, C3, C7, C9)

Systematic modification of the pyrido[3,4-b]indole core at various positions has yielded significant insights into the structural requirements for biological activity, particularly in the context of anticancer agents. nih.govnih.gov

C1 Position: This position is highly sensitive to substitution. Potent antiproliferative activity often requires the presence of at least a bicyclic aromatic or heteroaromatic system. researchgate.net For example, a 1-naphthyl substituent at C1, combined with a methoxy (B1213986) group at C6, produced one of the most potent compounds in a tested series. nih.govnih.gov Replacing the 1-naphthyl group with a 4-quinolyl substituent maintained potent activity, while other quinoline (B57606) and isoquinoline (B145761) analogues showed moderate to good activity. nih.gov

C3 Position: Modifications at the C3 position have been explored, particularly in the context of fluorescence properties. nih.gov The introduction of various substituted phenyl groups via reactions like the Morita–Baylis–Hillman reaction has allowed for the study of how different electronic and steric features at this position affect the molecule's photophysical characteristics. nih.gov

C7 Position: The position of substituents on the indole ring (A-ring) is critical. While a methoxy group at C6 was found to be optimal for anticancer activity in one series, moving this group to the C7 or C8 position led to a decrease in activity, with the C7-methoxy analogue being more potent than the C8 version. researchgate.net This suggests a specific spatial requirement for substituents on this part of the scaffold to achieve desired biological effects.

C9 Position: The hydrogen atom on the N9 nitrogen is often crucial for activity. Docking studies suggest this hydrogen can participate in key hydrogen-bonding interactions with target proteins. researchgate.net Methylation of the N9 nitrogen has been shown to drastically reduce antiproliferative activity, likely by disrupting these essential binding interactions. nih.govresearchgate.net

PositionFavorable SubstituentsUnfavorable SubstituentsImpact on Activity
C1 1-Naphthyl, 4-QuinolylSmaller or non-aromatic groupsCrucial for potent antiproliferative activity; requires bicyclic systems. nih.govresearchgate.net
C3 o-BromophenylDimethoxymethylInfluences fluorescence properties; phenyl groups enhance fluorescence. nih.gov
C7 Methoxy (less active than C6-OCH₃)Positional isomerism is critical; C7 substitution is less optimal than C6. researchgate.net
C9 Hydrogen (unsubstituted)MethylN9-H is vital for hydrogen bonding; methylation drastically reduces activity. nih.govresearchgate.net

Influence of Substituted Fused/Pendant Moieties on the Activity Profile

The attachment of additional fused or pendant chemical groups to the pyrido[3,4-b]indole core is a common strategy to expand chemical diversity and modulate the activity profile.

In the development of anticancer agents, the nature of the aryl or heteroaryl substituent at the C1 position significantly influences potency. nih.gov A study systematically comparing different groups found that a 1-naphthyl moiety was optimal. nih.gov When this was replaced by a 4-quinolyl group, the activity remained high and comparable to the lead compound. nih.gov However, other quinoline and isoquinoline analogues displayed a range of moderate to good activity, indicating that the specific heteroaromatic system and its point of attachment are key determinants of the activity profile. nih.gov

Furthermore, the substitution pattern on the A-ring of the pyrido[3,a-b]indole nucleus plays a vital role. While a methoxy group at C6 was found to be optimal in one study, its replacement with other groups like trifluoromethoxy or cyano drastically reduced antiproliferative activity. researchgate.net Interestingly, this effect does not appear to be based on simple electron-donating or withdrawing properties, as substitution with a methyl group also led to a sharp drop in activity. researchgate.net This underscores the importance of a specific combination of steric and electronic properties conferred by the methoxy group at that position.

In related tetrahydro-pyrido[4,3-b]indole (γ-carboline) systems, which are structural isomers of the β-carboline core, studies have shown the importance of acylating groups. A 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal acylating group for targeting the gating defects of the CFTR protein. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that drive biological effects.

QSAR models based on 2D fingerprint descriptors have been successfully applied to pyrido[3,4-b]indole derivatives to predict their antiproliferative activity against various cancer cell lines. nih.gov These fingerprints represent the 2D structure of a molecule as a series of binary digits. In one study, eight different types of 2D fingerprints were used, including Linear, Dendritic, Radial, and MACCS keys, combined with a Kernel-based Partial Least Squares (KPLS) regression analysis. nih.gov

The analysis revealed that the "atom triplet" fingerprint descriptor provided the best predictive models for activity against the HCT116 (colon cancer) and HPAC (pancreatic cancer) cell lines. nih.govnih.gov For the Mia-PaCa2 (pancreatic cancer) cell line, the "linear" fingerprint descriptor performed best. nih.govresearchgate.net These models showed excellent statistical significance, with high coefficients of determination (R²) for the training sets and strong predictive ability (predictive r²) for external test sets. nih.govnih.gov

Cell LineBest Performing 2D FingerprintTraining Set (R²)Test Set (predictive r²)
HCT116 Atom Triplet0.990.70
HPAC Atom Triplet0.990.58
Mia-PaCa2 Linear0.980.70
Data sourced from QSAR studies on pyrido[3,4-b]indole derivatives. nih.gov

3D-QSAR methods provide a more detailed understanding of the spatial requirements for biological activity by considering the three-dimensional conformation of molecules. A pharmacophore-based 3D-QSAR study was conducted on a series of pyrido[3,4-b]indole derivatives to model their antiproliferative activity. nih.gov

The study identified a four-point pharmacophore model as being representative of the features required for activity. This model consisted of one hydrogen bond donor (D) and three aromatic ring (R) elements. nih.govnih.gov This pharmacophore was then used to align the molecules for the 3D-QSAR analysis.

A successful 3D-QSAR model was developed specifically for the HCT116 colon cancer cell line data. nih.govnih.gov This model yielded a training set R² of 0.683 and an external test set predictive r² of 0.562. nih.gov Such models are instrumental in guiding the design of new compounds by providing a 3D map of the regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic features are likely to increase or decrease biological activity.

Structure-Fluorescence Activity Relationships of Pyrido[3,4-b]indole Analogues

The inherent fluorescence of the pyrido[3,4-b]indole scaffold makes it a valuable tool for developing fluorescent probes and for studying biological processes. The relationship between the chemical structure and the fluorescence properties has been investigated, particularly for derivatives substituted at the C-3 position. nih.gov

Studies on C-3 substituted pyrido[3,4-b]indole derivatives revealed clear structure-fluorescence activity relationships. nih.gov It was found that derivatives bearing an o-bromophenyl substituent at the R¹ position were the most fluorescent among the compounds tested. In general, derivatives with substituted phenyl groups at this position were more fluorescent than those with dimethoxymethyl substituents. nih.gov

The fluorescence intensity was also found to be dependent on the solvent, with chloroform (B151607) (CHCl₃) providing the highest intensity compared to other solvents like ethyl acetate, dichloromethane, and dimethylformamide. nih.gov These findings demonstrate that the fluorescence profile of the pyrido[3,4-b]indole core can be finely tuned by introducing specific substituents, particularly at the C3-position, making them adaptable for various imaging and sensing applications.

Mitigation of Undesirable Biological Activities through SAR (e.g., neurotoxicity) of 7-Fluoro-9H-pyrido[3,4-b]indole Derivatives

The development of novel therapeutic agents based on the 9H-pyrido[3,4-b]indole, or β-carboline, scaffold necessitates a thorough understanding of their structure-activity relationships (SAR). This is not only to enhance the desired pharmacological effects but also to minimize or eliminate undesirable properties such as neurotoxicity. The inherent biological activity of the β-carboline nucleus, which can include interactions with various receptors and enzymes in the central nervous system, also presents a potential for adverse effects. Strategic structural modifications to the this compound framework are therefore crucial in developing derivatives with an improved safety profile.

Research into the broader class of β-carbolines has demonstrated that specific substitutions at various positions of the tricyclic ring system can significantly influence their toxicological profiles. For instance, studies on harmine (B1663883), a naturally occurring β-carboline, have indicated that the presence of a methoxy group at the 7-position can be associated with neurotoxic effects. Consequently, a key strategy in medicinal chemistry has been the replacement of this moiety to develop less toxic, yet still active, derivatives. researchgate.net This highlights the critical role that substituents on the benzene (B151609) ring portion of the scaffold play in modulating toxicity.

While direct and extensive SAR studies specifically detailing the mitigation of neurotoxicity for this compound derivatives are not widely available in the public domain, general principles derived from the study of other β-carboline analogs can be extrapolated. The introduction of a fluorine atom at the 7-position is itself a strategic modification intended to alter the electronic properties of the molecule, which can influence its binding affinity, metabolic stability, and, consequently, its toxicological profile.

For example, the introduction of bulky or polar groups at the C1 position can prevent the molecule from crossing the blood-brain barrier, thereby reducing its potential for central nervous system-related toxicity. Alternatively, specific substituents might be chosen to decrease affinity for off-target receptors that could mediate neurotoxic effects, while retaining affinity for the desired therapeutic target.

The following data tables illustrate hypothetical SAR studies aimed at mitigating the neurotoxicity of this compound derivatives. These tables are based on established principles of medicinal chemistry and SAR studies of the broader β-carboline class of compounds.

Table 1: Hypothetical SAR of C1-Substituted this compound Derivatives and Their Effect on Neurotoxicity

Compound IDC1-SubstituentDesired Biological Activity (IC₅₀, nM)Neurotoxicity (LD₅₀, µM in neuronal cell line)
1a -H5010
1b -CH₃4515
1c -Phenyl205
1d -4-Fluorophenyl188
1e -4-Hydroxyphenyl2525
1f -COOH150>100

Table 2: Hypothetical SAR of N9-Substituted this compound Derivatives and Their Effect on Neurotoxicity

Compound IDN9-SubstituentDesired Biological Activity (IC₅₀, nM)Neurotoxicity (LD₅₀, µM in neuronal cell line)
2a -H5010
2b -CH₃405
2c -Ethyl428
2d -Propyl5512
2e -Benzyl353
2f -(CH₂)₂OH6050

The data presented in these hypothetical tables illustrates that small modifications can have a significant impact on both the desired biological activity and the neurotoxicity of the compounds. For instance, the introduction of a carboxylic acid group at C1 (Compound 1f) or a hydroxyethyl (B10761427) group at N9 (Compound 2f) could potentially decrease neurotoxicity by increasing the polarity of the molecule, which may limit its ability to penetrate the central nervous system. Conversely, the addition of lipophilic groups, such as a phenyl or benzyl (B1604629) group, might increase the desired activity but could also lead to higher neurotoxicity.

Biological and Biochemical Investigations of 7 Fluoro 9h Pyrido 3,4 B Indole and Analogues in Vitro Focus

Anticancer Activity Research

Research into the anticancer potential of pyrido[3,4-b]indole derivatives has demonstrated their efficacy across a range of cancer cell lines, suggesting a broad spectrum of activity. nih.govresearchgate.net

Studies on novel synthetic pyrido[3,4-b]indoles have shown potent antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net These include colorectal, pancreatic, lung, and prostate cancer cell lines. nih.govresearchgate.net For instance, certain analogues have exhibited significant inhibitory effects on cell lines such as HCT116 (colon), HPAC, MIA PaCa-2, and Panc-1 (pancreatic), A549 (lung), and PC-3 (prostate). nih.govresearchgate.net

One study highlighted a series of new pyrido[3,4-b]indole derivatives with potent, broad-spectrum anticancer activity. nih.govresearchgate.net The half-maximal inhibitory concentrations (IC₅₀) for some of these compounds were in the nanomolar range, indicating high potency. nih.govresearchgate.net For example, IC₅₀ values as low as 80 nM for breast cancer cells, 130 nM for colon and melanoma cancer cells, and 200 nM for pancreatic cancer cells have been reported for certain analogues. nih.govresearchgate.net

Click on the headers to sort the data.

Compound ClassCell LineCancer TypeReported IC₅₀ (nM)Source
Pyrido[3,4-b]indole AnalogueBreast Cancer CellsBreast80 nih.govresearchgate.net
Pyrido[3,4-b]indole AnalogueColon Cancer CellsColon130 nih.govresearchgate.net
Pyrido[3,4-b]indole AnalogueMelanoma CellsMelanoma130 nih.govresearchgate.net
Pyrido[3,4-b]indole AnaloguePancreatic Cancer CellsPancreatic200 nih.govresearchgate.net
Pyrido[3,4-b]indole AnalogueHCT116ColonData available nih.govresearchgate.net
Pyrido[3,4-b]indole AnalogueHPACPancreaticData available nih.govresearchgate.net
Pyrido[3,4-b]indole AnalogueMIA PaCa-2PancreaticData available nih.govresearchgate.net
Pyrido[3,4-b]indole AnaloguePanc-1PancreaticData available nih.govresearchgate.net
Pyrido[3,4-b]indole AnalogueA549LungData available nih.govresearchgate.net
Pyrido[3,4-b]indole AnaloguePC-3ProstateData available nih.govresearchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. For the pyrido[3,4-b]indole class of compounds, their anticancer effects are linked to the induction of apoptosis. This is often initiated through the modulation of key regulatory proteins involved in cell death pathways.

A characteristic mechanistic feature of the pyrido[3,4-b]indole class is the induction of a strong and selective G2/M phase cell cycle arrest. nih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The accumulation of reactive oxygen species (ROS) is another mechanism by which some anticancer compounds exert their effects, though specific data for pyrido[3,4-b]indoles in this context is less detailed in the available literature.

While direct studies on the inhibition of cancer cell migration by 7-fluoro-9H-pyrido[3,4-b]indole are not available, the broader class of indole (B1671886) derivatives has been investigated for this property. The ability to inhibit cell migration is a crucial aspect of anticancer therapy as it relates to preventing metastasis.

Certain indole derivatives have been shown to act as inhibitors of topoisomerase I and II. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to DNA damage and cell death. For example, some benz[f]indole-4,9-dione analogs have demonstrated inhibitory activity against human DNA topoisomerase I. researchgate.net The inhibitory effect of 9H-pyrido[3,4-b]indole (norharman) on topoisomerase I has also been reported.

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The pyrido[3,4-b]indole scaffold is found in some compounds that have been investigated as CDK inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

IkappaB Kinase (IKK) and Polo-like Kinase (PLK) Inhibition Studies

Research into the direct inhibitory effects of this compound on IkappaB Kinase (IKK) and Polo-like Kinase (PLK) is not extensively documented in publicly available literature. However, the broader class of indole and pyridoindole derivatives has been investigated for kinase inhibitory activity. For instance, various 3,5-disubstituted-indole-7-carboxamides have been optimized as potent inhibitors of IKKβ, a key regulator of the NF-κB signaling pathway. nih.gov This suggests that the pyrido[3,4-b]indole scaffold can be a basis for developing IKK inhibitors.

Similarly, inhibitors of PLK1, a critical regulator of cell division, have been developed from various chemical scaffolds. Some PLK1 inhibitors, such as GSK461364 (a thiophene (B33073) amide) and Tak960, act as ATP-competitive inhibitors. nih.gov While direct inhibition by this compound has not been reported, the general interest in kinase inhibition by related heterocyclic systems suggests this could be a potential area for future investigation.

DNA Intercalation and Binding Mechanisms

The planar tricyclic ring system of the pyrido[3,4-b]indole scaffold makes it a prime candidate for intercalation into DNA. Studies on various derivatives have demonstrated this property. For example, dipyrido[4,3-b][3,4-f]indole derivatives have been shown to bind preferentially to helical DNA with high affinity, with binding constants in the range of 10⁶ to 10⁷ M⁻¹. nih.gov The binding of these compounds induces changes in the viscosity of DNA, which is a characteristic feature of an intercalation process. nih.gov The unwinding angle for the most active of these derivatives was estimated to be 18°. nih.gov

Antimicrobial Research

The pyrido[3,4-b]indole scaffold has been a subject of interest in the search for new antimicrobial agents. The introduction of a fluorine atom can often enhance the biological activity of a compound.

Antibacterial Activity (e.g., against Gram-negative bacteria, E. faecalis, S. aureus, B. subtilis)

While specific data on the antibacterial activity of this compound against the specified bacteria is limited in the available literature, studies on related compounds suggest potential. For example, some β-carboline derivatives have shown activity against various bacterial strains. Additionally, a new antibacterial and antioxidant compound, S07-2, produced by Bacillus subtilis B38, has demonstrated a bactericidal effect against food-borne pathogens like Listeria monocytogenes and Enterococcus faecalis. researchgate.net Another study reported on a bacteriocin, paracin wx7, which showed selective inhibition against E. faecalis with MIC values of 4–8 μM. nih.govnih.gov These findings highlight the potential of different chemical classes to combat these challenging pathogens.

Compound/ExtractTarget OrganismActivityReference
S07-2 (from B. subtilis)Enterococcus faecalisLethal Concentration: 62.5 µg/mL researchgate.net
Paracin wx7Enterococcus faecalisMIC: 4-8 µM nih.govnih.gov

Antifungal Activity

The antifungal potential of the β-carboline scaffold has been recognized in several studies. For instance, the natural β-carboline alkaloid harmane and its derivatives have demonstrated antifungal properties. nih.gov One synthetic derivative, 8-nitroharmane, was found to strongly inhibit 13 out of 14 tested fungi. nih.gov Another study on a β-carboline derivative, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (PPPIF), showed that it could suppress the mycelial growth, sporulation, and germination of Peronophythora litchii. researchgate.net

Although direct studies on the antifungal activity of this compound are not widely reported, the known activity of other β-carboline derivatives suggests that it could be a promising area for investigation.

CompoundTarget OrganismActivityReference
8-Nitroharmane13 of 14 tested fungiStrong inhibition nih.gov
PPPIFPeronophythora litchiiSuppression of growth and sporulation researchgate.net

Anti-leishmanial Efficacy (e.g., against L. infantum and L. donovani promastigotes and axenic/intracellular amastigotes)

Derivatives of 9H-pyrido[3,4-b]indole have shown significant promise as anti-leishmanial agents. A study on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives demonstrated potent activity against both Leishmania infantum and Leishmania donovani. nih.gov Specifically, compound 7d from this series, (4-(4-methoxyphenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, exhibited impressive efficacy. nih.gov

CompoundLeishmania SpeciesFormEC₅₀ (µM)Reference
7d L. infantumPromastigotes1.59 nih.gov
Axenic amastigotes1.4 nih.gov
7d L. donovaniPromastigotes0.91 nih.gov
Axenic amastigotes1.4 nih.gov
Intracellular amastigotes1.3 nih.gov

These results indicate that the pyrido[3,4-b]indole scaffold is a valuable template for the design of new anti-leishmanial drugs. While specific data for the 7-fluoro analogue is not available, the potent activity of other derivatives warrants further investigation into how fluorination at the 7-position might influence this efficacy.

Antitubercular Activity Research

The search for new antitubercular agents has led to the exploration of various heterocyclic compounds. While direct evaluation of this compound against Mycobacterium tuberculosis is not well-documented, studies on related structures are informative. For example, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds exhibited significant minimum inhibitory concentrations (MIC) of 2.5 µg/mL. nih.govresearchgate.net This is comparable to the first-line anti-TB drugs ethambutol (B1671381) and rifampicin. nih.gov

The activity of these 7-chloro derivatives suggests that substitution at the 7-position of a quinoline-related scaffold can be a successful strategy for developing new antitubercular agents. This provides a strong rationale for the synthesis and evaluation of this compound and its derivatives for their potential antitubercular properties.

Antiviral Research

The β-carboline scaffold, the core structure of this compound, has been a subject of interest in the quest for new antiviral agents. nih.govnih.gov Researchers have explored the activity of various natural and synthetic β-carboline derivatives against a range of viruses. nih.govnih.gov

Dengue Virus (DENV): Investigations into the antiviral properties of β-carbolines have shown promising results against the Dengue virus. A study evaluating natural and synthetic β-carbolines found that the natural β-carboline harmol (B1672944) and a synthetic derivative, 9N-methylharmine, inhibited the production of DENV-2 without being directly virucidal. nih.gov These compounds were effective against all DENV serotypes, with DENV-2 showing the highest susceptibility. nih.gov Further investigation into the mechanism of 9N-methylharmine suggested that it likely interferes with the maturation and release of new virus particles from the host cell, thereby limiting the spread of the infection. nih.gov The study also indicated that this antiviral action was not linked to the downregulation of p38 MAPK phosphorylation. nih.gov

Herpes Simplex Virus-1 (HSV-1): The antiviral potential of β-carboline derivatives has also been demonstrated against Herpes Simplex Virus-1 (HSV-1). In a screening of 21 commercial and novel synthetic β-carbolines, three compounds—9-methyl-norharmane (9-Me-nHo), 9-methyl-harmane (9-Me-Ho), and 6-methoxy-harmane (6-MeO-Ho)—were found to completely prevent the virus-induced cytopathic effects at non-toxic concentrations. nih.gov Time-of-addition assays revealed that these compounds did not act by being virucidal or by preventing viral attachment and entry, but rather by interfering with later stages of the viral infection cycle. nih.gov Specifically, western blot analysis showed a significant delay or suppression of early and late viral protein expression. nih.gov An interesting observation was that these β-carbolines restricted the localization of the viral protein ICP0 to the nucleus in the later stages of infection, which may impair its function in the cytoplasm where it normally counteracts antiviral responses. nih.gov

Another study on 1,3-disubstituted β-carboline derivatives identified two compounds, designated as 10 and 11, that showed potent activity against both HSV-1 and poliovirus. nih.gov Compound 10, in particular, exhibited a high selectivity index against HSV-1 and was found to inhibit the formation of viral plaques both before and during virus adsorption. nih.gov The resulting smaller plaque size suggested that the compound also hindered the spread of the virus to adjacent cells. nih.gov

The analogous β-carboline alkaloids, harmaline (B1672942) (HAL) and harmine (B1663883) (HAR), which are found in the medicinal plant Peganum harmala, have also been noted for their antiviral activities against various viruses, including HSV. nih.gov

Bovine Viral Diarrhea Virus (BVDV): Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, serves as a surrogate model for studying the Hepatitis C virus (HCV). woah.orgnih.gov While specific studies on this compound against BVDV are not readily available, the general class of β-carbolines has been explored for antiviral properties against various RNA viruses. BVDV itself is a single-stranded RNA virus that causes a range of clinical signs in cattle and leads to immunosuppression. woah.orgnih.gov Persistently infected (PI) animals are the main reservoir for the virus. woah.orgnih.gov

Hepatitis C Virus (HCV): HCV infection can lead to chronic liver disease, and there is a continuous search for new antiviral compounds. nih.gov The virus can trigger mitochondrial permeability transition and the production of reactive oxygen species, leading to DNA damage. nih.gov The viral protein p7, a viroporin, is involved in the assembly and secretion of viral particles. plos.org Although direct studies on this compound against HCV were not identified, the investigation of related heterocyclic compounds against HCV is an active area of research.

Antiviral Activity of β-Carboline Analogues

CompoundVirusActivityReference
9-methyl-norharmane (9-Me-nHo)HSV-1EC50: 4.9 ± 0.4 µM nih.gov
9-methyl-harmane (9-Me-Ho)HSV-1EC50: 5.9 ± 0.8 µM nih.gov
6-methoxy-harmane (6-MeO-Ho)HSV-1EC50: 19.5 ± 0.3 µM nih.gov
HarmolDENV-2Inhibitory effect on virus production nih.gov
9N-methylharmineDENV-2Inhibitory effect on virus production nih.gov
Compound 10 (a 1,3-disubstituted β-carboline)HSV-1Potent activity, high selectivity index nih.gov

The 9H-pyrido[3,4-b]indole scaffold is a structural feature of various compounds that have been investigated for their potential to inhibit the Human Immunodeficiency Virus (HIV). nih.gov Research in this area has led to the synthesis and evaluation of numerous derivatives.

One study focused on a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives. nih.gov Among the synthesized compounds, one particular analogue, compound 7g , demonstrated significant anti-HIV activity with a half-maximal effective concentration (EC50) of 0.53 µM and a selectivity index of 483. nih.gov This compound was also found to inhibit the expression of the p24 antigen in acutely infected C8166 cells with an EC50 of 1.1 µM. nih.gov Other analogues in the same series, such as 7e , 7i , and 7o , showed moderate activity. nih.gov

In a different study, a series of 3-(1,2,3-triazol-4-yl)-β-carbolines and 3-(1H-tetrazol-5-yl)-β-carbolines were synthesized and evaluated for their biological activities, which included anti-HIV properties. nih.gov

Anti-HIV Activity of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Analogues

CompoundEC50 (µM)Selectivity Index (SI)Reference
7g0.53483 nih.gov
7e3.8>105 nih.gov
7i3.8>105 nih.gov
7o2.83.85 nih.gov

Neurobiological Activity Research (In Vitro Models)

The β-carboline structure is also of significant interest in neuropharmacology due to its presence in various natural and synthetic compounds with effects on the central nervous system. nih.gov

Alzheimer's Disease (AD) Models: Research into neuroprotective agents for Alzheimer's disease often focuses on mitigating the effects of amyloid-β (Aβ) aggregation, neuroinflammation, and oxidative stress. nih.govresearchgate.net While direct studies on this compound are limited, the broader class of β-carbolines has been investigated. For instance, some β-carboline alkaloids are known to have anti-inflammatory and anti-Alzheimer effects. nih.gov

Parkinson's Disease (PD) Models: Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov β-carboline alkaloids have been explored as potential therapeutic agents for PD. nih.govresearchgate.net One notable analogue, 9-methyl-β-carboline, has demonstrated multimodal effects that could be beneficial in treating PD. nih.gov It has been shown to stimulate dopaminergic neurons by increasing the expression of tyrosine hydroxylase. nih.gov Furthermore, 9-methyl-β-carboline exhibits protective and regenerative potential for dopaminergic neurons by inducing the expression of several neurotrophic factors and reducing apoptotic signals. nih.govspringermedicine.com It also reduces levels of α-synuclein and inhibits monoamine oxidase A and B. nih.govspringermedicine.com These actions suggest a potential for this class of compounds to protect against the neurodegeneration seen in Parkinson's disease. nih.govresearchgate.net Harmol, another β-carboline alkaloid, has been shown to reduce α-synuclein levels in a dose- and time-dependent manner in a cell model. researchgate.net

The regulation of glutamate (B1630785) uptake is crucial for normal neuronal function, and its dysregulation can lead to excitotoxicity, a process implicated in various neurological disorders. nih.gov Astrocytes play a key role in clearing glutamate from the synapse via transporters like EAAT2 (GLT-1 in rodents). nih.gov While specific data on the direct effect of this compound on glutamate-dependent calcium ion uptake is not available, the broader context of neurotransmitter modulation by β-carbolines is an area of active research. For example, the Wnt/β-catenin signaling pathway has been shown to positively regulate the expression of the glutamate transporter GLT-1 and glutamine synthetase in astrocytes. nih.govresearchgate.net Studies on other compounds have shown that it is possible to dissociate the inhibition of glutamate uptake from the inhibition of glutamate-induced aspartate release, indicating complex interactions with excitatory amino acid transporters. woah.org

Serotonin receptors, particularly the 5-HT6 receptor, are targets for the development of drugs for cognitive disorders like Alzheimer's disease. nih.gov The 5-HT6 receptor is exclusively found in the central nervous system and modulates the levels of several neurotransmitters. nih.gov A study on conformationally constrained N1-arylsulfonyltryptamine derivatives found that a β-carboline array bound to the 5-HT6 receptor with significantly weaker affinity (10- to 100-fold less) compared to other more flexible structures in the study. nih.gov This suggests that the rigid, planar structure of the β-carboline ring system may not be optimal for high-affinity binding to the 5-HT6 receptor in this particular chemical series. nih.gov

NMDA Receptor Antagonism Studies

The N-methyl-D-aspartate (NMDA) receptor is a key player in glutamatergic neurotransmission in the central nervous system. Its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative disorders. nih.gov Consequently, antagonizing the NMDA receptor is a significant therapeutic strategy for these conditions. nih.gov

While direct in vitro studies on the NMDA receptor antagonist activity of this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been a subject of interest in neuroscience research. The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is structurally related to compounds that are known to interact with various receptors in the brain.

NMDA receptor antagonists are categorized based on their binding sites, which include competitive antagonists that bind to the glutamate site, non-competitive antagonists that block the ion channel, and negative allosteric modulators. nih.gov Despite their therapeutic potential, many NMDA receptor antagonists have faced challenges in clinical development due to adverse effects such as hallucinations and cognitive impairment. nih.gov Future research may explore whether the specific 7-fluoro substitution on the 9H-pyrido[3,4-b]indole nucleus could modulate binding affinity and selectivity for different NMDA receptor subunits, potentially leading to a more favorable pharmacological profile.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.gov Inhibition of these enzymes, particularly MAO-B, is a well-established therapeutic approach for neurodegenerative conditions such as Parkinson's disease, as it helps to elevate dopamine levels in the brain. nih.gov

The indole nucleus is a common feature in many MAO inhibitors. Studies on related heterocyclic systems, such as pyrrolo[3,4-f]indole-5,7-dione derivatives, have demonstrated potent in vitro inhibition of both MAO-A and MAO-B. researchgate.netnih.gov For instance, certain compounds in this class exhibit IC50 values in the submicromolar range, highlighting the potential of indole-based structures as leads for developing new MAO inhibitors. researchgate.netnih.gov

Specifically, research on N-substituted indole-based analogues has identified compounds with significant MAO-B inhibitory activity and high selectivity over MAO-A. nih.gov For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was found to be a potent and selective MAO-B inhibitor with an IC50 value of 0.78 µM and a competitive mode of inhibition. nih.gov The presence and position of a fluorine atom on the benzoyl moiety were shown to influence the inhibitory activity. This suggests that the 7-fluoro substitution in this compound could play a significant role in its potential MAO inhibitory profile.

Table 1: In Vitro MAO Inhibitory Activity of Selected Indole Analogues This table is representative of the inhibitory potential of related indole structures, as direct data for this compound is not available.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
Pyrrolo[3,4-f]indole-5,7-dione derivative (Compound 10)0.023 researchgate.netnih.gov0.178 researchgate.netnih.gov-
N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4b)> 1001.65 nih.gov> 60 nih.gov
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)> 1000.78 nih.gov> 120 nih.gov
3',4',7-trihydroxyflavone7.57 mdpi.com--
Calycosin113.78 mdpi.com7.19 mdpi.com-

Other Biological Activities (In Vitro)

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. The indole scaffold is present in many compounds exhibiting anti-inflammatory properties. For instance, natural compounds isolated from Sarcocephalus pobeguinii have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov

The anti-inflammatory potential of a compound can be assessed through various in vitro assays, including the inhibition of pro-inflammatory enzymes and mediators. The pyrido[3,4-b]indole nucleus of this compound provides a structural basis for potential anti-inflammatory activity, though specific studies on this particular molecule are needed to confirm this.

5-Lipoxygenase (5-LOX) Inhibitory Activities

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic reactions. biorxiv.orgsemanticscholar.org Inhibition of 5-LOX is therefore a valuable strategy for the development of anti-inflammatory drugs. nih.gov

A number of indole derivatives have been synthesized and evaluated for their 5-LOX inhibitory activity. nih.gov Many of these compounds have shown significant inhibitory potency, with some exhibiting IC50 values in the sub-micromolar range, comparable to the reference drug Zileuton. nih.gov The inclusion of an indole moiety is considered a contributing factor to the inhibitory activity of these compounds. biorxiv.org This suggests that this compound, by virtue of its core indole structure, may also possess 5-LOX inhibitory properties. Further in vitro studies are required to validate this hypothesis and determine the influence of the 7-fluoro substitution.

Table 2: 5-LOX Inhibitory Activity of Selected Indole Derivatives This table presents data for related indole compounds to illustrate the potential of this chemical class, as direct data for this compound is not available.

Compound5-LOX IC50 (µM)
Indole derivative 1m< 1 nih.gov
Indole derivative 1s< 1 nih.gov
Indole derivative 4a< 1 nih.gov
Indole derivative 6a< 1 nih.gov

Anti-adipogenic Activity

Adipogenesis is the process of cell differentiation by which pre-adipocytes develop into mature adipocytes. The inhibition of adipogenesis is a potential strategy for the management of obesity and related metabolic disorders. mdpi.comfrontiersin.org In vitro studies using cell lines such as 3T3-L1 are commonly employed to screen for compounds with anti-adipogenic activity. nih.govnih.gov

The anti-adipogenic effects of various natural and synthetic compounds have been reported. mdpi.comresearchgate.net These compounds often act by modulating key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). frontiersin.org While direct evidence for the anti-adipogenic activity of this compound is currently lacking, the diverse biological activities of indole-containing compounds suggest that this is a potential area for future investigation.

Antifilarial Activity (e.g., against Acanthocheilonema viteae, Litomosoides carinii, Brugia malayi)

Lymphatic filariasis, a debilitating parasitic disease, is caused by filarial nematodes such as Brugia malayi. wikipedia.orgfrontiersin.org The development of new antifilarial agents is a global health priority. Substituted 9H-pyrido[3,4-b]indoles (β-carbolines) have emerged as a promising class of compounds with significant macrofilaricidal (adult worm killing) activity. nih.govnih.gov

In vitro and in vivo studies have demonstrated the potent antifilarial effects of various 1,3-disubstituted-9H-pyrido[3,4-b]indole derivatives. The structure-activity relationship studies have indicated that the nature and position of substituents on the pyrido[3,4-b]indole core are critical for activity. nih.govnih.gov For instance, the presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 often enhances the antifilarial efficacy, particularly against Acanthocheilonema viteae. nih.govnih.gov

One of the most active compounds identified is 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, which has shown high activity against Litomosoides carinii and Brugia malayi. nih.govnih.gov Although specific data for the 7-fluoro analogue is not provided in the reviewed literature, the proven antifilarial potential of the 9H-pyrido[3,4-b]indole scaffold makes this compound a compound of interest for further antifilarial screening.

Table 3: Antifilarial Activity of Selected 9H-Pyrido[3,4-b]indole Analogues This table summarizes the in vivo antifilarial activity of related compounds, as in vitro data is often followed by in vivo validation in this field.

CompoundFilarial SpeciesActivity
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylateAcanthocheilonema viteaeHigh adulticidal activity nih.govnih.gov
Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylateAcanthocheilonema viteaeHigh microfilaricidal action nih.govnih.gov
1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indoleLitomosoides cariniiHighest activity in the series nih.govnih.gov
1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indoleBrugia malayiHighest activity in the series nih.govnih.gov

Computational Chemistry and Cheminformatics in 7 Fluoro 9h Pyrido 3,4 B Indole Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrido[3,4-b]indole derivatives.

Ground and Excited State Analysis

DFT calculations are employed to determine the optimized geometry and electronic properties of 7-fluoro-9H-pyrido[3,4-b]indole in both its ground and excited states. acs.org The ground-state energy of similar molecules has been calculated using functionals like B3LYP and M06-2X with a 6-311++G(d,p) basis set. acs.org For instance, in related heterocyclic systems, DFT has been used to calculate optimized geometrical parameters such as bond lengths and angles, which have shown good agreement with experimental crystallographic data. acs.org The planarity of the ring system is a key feature, with dihedral angles close to 0°, which significantly influences the electronic properties. acs.org

Furthermore, theoretical calculations on related pyrido[2,3-b]indole derivatives have demonstrated that these molecules can exhibit a planarized intramolecular charge-transfer (PLICT) state in the excited state. nih.gov This phenomenon is often associated with changes in luminescence quantum yield with varying solvent polarity. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

In the context of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's framework reveals regions of high electron density (potential for electrophilic attack) and low electron density (potential for nucleophilic attack). This analysis is crucial for understanding the reaction mechanisms involving this compound.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
ConceptDescriptionRelevance to this compound
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.comyoutube.comIndicates the regions of the molecule most susceptible to attack by electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is devoid of electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). youtube.comyoutube.comIndicates the regions of the molecule most likely to react with nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity and lower kinetic stability.Provides an estimate of the molecule's overall reactivity and its potential for electronic transitions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron delocalization within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu

For this compound, NBO analysis can elucidate the nature of the intramolecular interactions, such as hyperconjugation and charge transfer. It quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). This information is valuable for understanding the stability of the molecule and the influence of the fluorine substituent on the electronic distribution within the pyrido[3,4-b]indole core. The analysis of donor-acceptor interactions provides a detailed picture of the electronic landscape of the molecule. wisc.edu

Investigation of Solvent Effects on Quantum Chemical Parameters

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on related indole (B1671886) derivatives have shown that both implicit and explicit solvent models are used to account for these effects. rsc.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models involve including a specific number of solvent molecules in the calculation. rsc.org

For molecules with strong solute-solvent interactions, such as those capable of hydrogen bonding, explicit solvent models often provide more accurate results for photophysical properties. rsc.org Studies on similar systems have revealed that solvent reorganization can play a crucial role in stabilizing excited state energies. rsc.org In the case of this compound, investigating the effect of different solvents on its quantum chemical parameters, such as the HOMO-LUMO gap and dipole moment, is essential for predicting its behavior in various chemical and biological environments. For example, fluorescence studies of related pyrido[3,4-b]indole derivatives have shown that the fluorescence intensity can vary significantly with the solvent used. nih.govbeilstein-journals.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. nih.gov These methods are instrumental in drug discovery and development.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For related pyrido[4,3-b]indole derivatives, docking studies have been used to identify key binding interactions within the active site of target proteins. researchgate.net These interactions often include hydrogen bonds and hydrophobic interactions.

Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com These simulations provide insights into the conformational changes that may occur upon ligand binding and can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the target. nih.gov For instance, MD simulations have been used to confirm the stability of docked complexes of various heterocyclic compounds with their protein targets. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, for example, can provide theoretical predictions of ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to aid in the structural elucidation and confirmation of the synthesized compound. researchgate.net

For complex molecules like this compound, theoretical prediction of NMR shifts can be particularly useful in assigning the signals in the experimental spectrum, especially for the quaternary carbons and protons in crowded regions of the spectrum. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

Cheminformatics Approaches for Compound Library Design and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery by enabling the efficient design of compound libraries and the rapid screening of vast virtual collections of molecules to identify promising new drug candidates. In the context of this compound and its analogs, these computational techniques are instrumental in navigating the expansive chemical space to uncover derivatives with desired biological activities.

Virtual screening, a key component of this approach, can be broadly categorized into two main strategies: ligand-based and structure-based virtual screening. Ligand-based methods leverage the knowledge of known active compounds to identify new molecules with similar properties, even without a three-dimensional structure of the biological target. Conversely, structure-based virtual screening relies on the 3D structure of the target protein to dock and score potential ligands. Both approaches have been instrumental in the exploration of the chemical space around the pyrido[3,4-b]indole scaffold.

A significant challenge in drug discovery is the need to identify novel therapeutics for aggressive and difficult-to-treat cancers. In this pursuit, computational modeling identified the pyrido[3,4-b]indole class of compounds as potential binders to MDM2, a crucial cancer target for which no approved drug currently exists. This initial in silico finding provided the foundation for the synthesis and biological evaluation of a new series of pyrido[3,4-b]indole derivatives.

Structure-Activity Relationship (SAR) and Library Design

The development of a focused compound library around the this compound core would be guided by structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound to understand the impact of these changes on its biological activity. For the broader class of pyrido[3,4-b]indoles, SAR studies have revealed key structural features that dictate their anticancer potency.

For instance, in a study of various pyrido[3,4-b]indole derivatives, a clear SAR was established regarding their antiproliferative activity against a range of human cancer cell lines. It was discovered that the nature of the substituent at the C1 position and the C6 position significantly influenced the compound's efficacy. Specifically, the combination of a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6 resulted in the most potent antiproliferative activity.

Computational docking studies further illuminated the structural basis for these SAR observations. Docking of these compounds into the binding site of MDM2 suggested that the 6-methoxy group forms a hydrogen bond with the amino acid residue Tyr106, while the C1 substituent engages in hydrophobic and pi-pi stacking interactions with other residues like Val93, Tyr100, and His96. The presence of a hydrogen atom at the N9 position was also found to be crucial for hydrogen bonding interactions, as methylation at this position disrupted binding.

These insights are critical for the design of a focused library based on the this compound scaffold. The fluorine atom at the 7-position would introduce a unique electronic and steric profile, and a systematic library of derivatives could be designed by varying the substituents at the C1, C6, and N9 positions to optimize interactions with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful cheminformatics tool used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts.

For a series of pyrido[3,4-b]indole derivatives, QSAR studies have been successfully employed to model their antiproliferative activity against colon and pancreatic cancer cell lines. In one such study, two different QSAR modeling methods were utilized: a kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors and a 3D-QSAR study based on pharmacophore alignment.

The KPLS method yielded predictive QSAR models for the antiproliferative activity against the HCT116 colon cancer cell line and two pancreatic cancer cell lines, HPAC and Mia-PaCa2. The statistical robustness of these models is summarized in the table below.

Cell LineQSAR MethodTraining Set R²Test Set Predictive r²Optimal 2D Fingerprint Descriptor
HCT116KPLS0.990.70Atom Triplet
HPACKPLS0.990.58Atom Triplet
Mia-PaCa2KPLS0.980.70Linear
Data from QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation.

The high values for the coefficient of determination (R²) for the training sets and the predictive r² for the external test sets indicate the reliability of these models in predicting the anticancer activity of new pyrido[3,4-b]indole derivatives.

Furthermore, a 3D-QSAR study using the PHASE pharmacophore alignment method resulted in a four-point pharmacophore model for the HCT116 cell line. This model, consisting of one hydrogen bond donor and three ring features, provided a visual representation of the influence of electronic and hydrophobic effects on the observed SAR. Such models are invaluable for guiding the lead optimization process for this class of compounds.

In the context of this compound, similar QSAR studies could be undertaken once a library of analogs with varying substituents has been synthesized and their biological activity determined. The resulting models would be specific to the 7-fluoro series and could accelerate the discovery of potent and selective drug candidates.

Future Research Directions and Unexplored Avenues for 7 Fluoro 9h Pyrido 3,4 B Indole

Development of Novel and Sustainable Synthetic Routes to Access Underexplored Analogues

The development of efficient and sustainable synthetic methodologies is paramount for the thorough exploration of 7-fluoro-9H-pyrido[3,4-b]indole and its derivatives. While the parent β-carboline scaffold is accessible through classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions, future research could focus on creating more versatile and environmentally benign approaches for the synthesis of the 7-fluoro analogue and its derivatives. nist.gov

One promising avenue is the adaptation of the Pictet-Spengler reaction using 6-fluorotryptamine (B1299898) as a key starting material. The reaction of this fluorinated tryptamine (B22526) with various aldehydes and ketones, potentially under microwave irradiation or catalyzed by green catalysts, could provide a straightforward entry to a library of 1-substituted-7-fluoro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles. acs.org Subsequent dehydrogenation would then yield the desired aromatic this compound core. The commercial availability of 7-fluoro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole suggests the feasibility of this approach. fishersci.nobldpharm.com

Furthermore, the development of one-pot synthesis methods that combine the Pictet-Spengler reaction with a subsequent oxidation step would be highly desirable for improving efficiency and reducing waste. nih.gov Another area for exploration is the use of modern cross-coupling reactions to introduce the fluorine atom at a late stage in the synthesis, which would allow for greater molecular diversity.

Starting MaterialReaction TypePotential ProductsKey Advantages
6-FluorotryptaminePictet-Spengler Reaction1-Substituted-7-fluoro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indolesDirect access to fluorinated core
7-Halo-9H-pyrido[3,4-b]indoleNucleophilic Aromatic SubstitutionThis compoundLate-stage fluorination
Substituted IndolesAnnulation ReactionsFunctionalized 7-fluoro-9H-pyrido[3,4-b]indolesAccess to diverse analogues

Advanced Mechanistic Studies on Specific Biological Interactions and Target Identification

The parent 9H-pyrido[3,4-b]indole scaffold is known to interact with a multitude of biological targets, exhibiting activities such as anticancer, antiviral, and neuroactive effects. nih.gov A key area of future research will be to elucidate how the introduction of a fluorine atom at the 7-position influences these interactions and to identify novel biological targets.

The electron-withdrawing nature of the fluorine atom can alter the electron density of the aromatic system, potentially influencing p-p stacking interactions with biological macromolecules like DNA or proteins. It can also affect the pKa of the molecule, thereby influencing its ionization state and ability to form hydrogen bonds.

Initial investigations could focus on screening this compound against a panel of kinases, as many heterocyclic compounds are known to be kinase inhibitors. Furthermore, given that some pyrido[3,4-b]indole derivatives have shown activity as MDM2 inhibitors and activators of the aryl hydrocarbon receptor (AHR), these would be logical targets to investigate for the 7-fluoro analogue. fishersci.nonist.gov Advanced techniques such as chemical proteomics and affinity-based protein profiling could be employed for unbiased target identification.

Rational Design of Highly Potent and Selective Derivatives Based on Integrated SAR and Computational Insights

Future research should leverage computational modeling and structure-activity relationship (SAR) studies to rationally design potent and selective derivatives of this compound. By systematically modifying the substituents at various positions of the β-carboline core, it will be possible to understand the key structural requirements for specific biological activities.

For instance, based on studies of related pyrido[3,4-b]indoles, the introduction of aryl or heteroaryl groups at the C1 position and various functional groups at the C3 and N9 positions can significantly impact biological activity. fishersci.no Computational docking studies could be used to predict the binding modes of these derivatives within the active sites of identified target proteins. This in silico screening can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

The fluorine atom at the 7-position can also serve as a handle for further chemical modification, allowing for the introduction of other functional groups to probe the chemical space around this part of the molecule.

Position of SubstitutionPotential SubstituentsDesired Outcome
C1Aryl, Heteroaryl groupsEnhanced potency and selectivity
C3Carboxamides, Esters, NitrilesModulation of pharmacokinetic properties
N9Alkyl, Benzyl (B1604629) groupsAltered solubility and cell permeability

Exploration of Additional Biological Targets and Pathways beyond Current Scope

While the known biological activities of β-carbolines provide a starting point, it is crucial to explore a wider range of biological targets and pathways for this compound. The unique electronic properties conferred by the fluorine atom may lead to unexpected biological activities.

High-throughput screening of large compound libraries against diverse biological assays can uncover novel activities. For example, screening for effects on ion channels, G-protein coupled receptors (GPCRs), and metabolic enzymes could reveal new therapeutic opportunities. Given that some related tetrahydro-γ-carbolines have been identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), this is another pathway worth investigating.

Furthermore, exploring the potential of this compound in areas such as anti-inflammatory, and anti-parasitic applications could be fruitful, given the broad spectrum of activity of the parent scaffold.

Applications in Advanced Material Science, Sensor Development, and Optoelectronic Devices

The rigid, planar, and aromatic nature of the 9H-pyrido[3,4-b]indole scaffold makes it an attractive candidate for applications in material science. The introduction of a fluorine atom can significantly influence the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

Future research should focus on the synthesis and characterization of the photophysical properties of this compound and its derivatives. Studies on related fluorinated organic materials have shown that fluorination can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in organic electronic devices. rsc.org This suggests that this compound derivatives could be promising materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The fluorescent properties of these compounds also make them potential candidates for the development of chemical sensors. nih.gov By attaching specific recognition moieties to the 7-fluoro-β-carboline core, it may be possible to design fluorescent probes that can selectively detect ions, small molecules, or biomolecules. The inherent fluorescence of some β-carbolines suggests that the 7-fluoro analogue could also be explored for applications in bio-imaging. nih.gov

Application AreaPotential Advantage of this compound
Organic Light-Emitting Diodes (OLEDs)Enhanced electron injection and stability
Organic Field-Effect Transistors (OFETs)Improved charge carrier mobility
Chemical SensorsTunable fluorescence properties for analyte detection
Bio-imagingIntrinsic fluorescence for cellular visualization

Q & A

Q. What are the recommended methods for synthesizing 7-fluoro-9H-pyrido[3,4-b]indole derivatives?

  • Methodological Answer : Synthesis routes often involve functionalizing the pyridoindole core via:
  • Morita–Baylis–Hillman (MBH) Reaction : Introduces substituents at the C-3 position using acrylonitrile derivatives and catalytic Lewis bases (e.g., DABCO). Optimized conditions include chloroform as a solvent and room-temperature reactions .
  • Pictet-Spengler Condensation : Forms tetrahydro derivatives via cyclization of tryptamine analogs with aldehydes (e.g., 3-indoleacetaldehyde) under acidic conditions, yielding 16% overall efficiency .
  • Enzymatic Approaches : Human brain enzymes convert tryptamine analogs to fluorinated derivatives in the presence of 5-methyltetrahydrofolate, though yields require optimization .

Q. How can researchers characterize the structural identity of this compound using analytical techniques?

  • Methodological Answer :
  • NMR/FTIR : Confirm substitution patterns (e.g., fluorine at position 7) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies fragmentation pathways (e.g., m/z 284.12 [M+H]+ for C-3-substituted derivatives) .
  • Gas Chromatography (GC) : Use non-polar columns (e.g., VF-5MS) with helium carrier gas and temperature ramps (60–270°C) for purity assessment .

Q. What are the known biological activities associated with 7-fluoro-substituted pyrido[3,4-b]indoles?

  • Methodological Answer :
  • Enzyme Inhibition : Fluorinated derivatives inhibit xanthine oxidase (relevant to gout therapy) and aryl hydroxylases via competitive binding at catalytic sites .
  • DNA Interaction : Fluorescence quenching and absorption spectral shifts indicate intercalation with DNA, with dissociation constants (Kd) in the µM range .
  • Antiviral Activity : Thiophene-substituted analogs show anti-HIV-1 activity (EC50 = 0.53 µM) by targeting viral p24 antigen expression .

Advanced Research Questions

Q. How does the position of fluorine substitution influence the biological activity and chemical reactivity of pyrido[3,4-b]indole derivatives?

  • Methodological Answer : Fluorine’s electronegativity and steric effects vary with substitution position:
  • Position 6 vs. 7 : 6-Fluoro derivatives exhibit altered π-stacking with DNA compared to 7-fluoro analogs, reducing intercalation efficiency .
  • Position 8 : 8-Fluoro substitution in related compounds increases metabolic stability but reduces solubility .
  • Experimental Design : Use regioselective fluorination (e.g., aryne chemistry) to synthesize positional isomers and compare bioactivity via enzyme assays .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., methyl, hydroxyl groups) to isolate functional group contributions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile discrepancies in enzyme inhibition data .

Q. What are the optimal parameters for fluorescence-based assays using C-3-substituted this compound derivatives?

  • Methodological Answer :
  • Solvent Optimization : Chloroform > ethyl acetate > dichloromethane for maximal fluorescence intensity (λex = 350 nm, λem = 450 nm) .
  • Concentration : 5 × 10⁻⁶ M minimizes self-quenching while maintaining detectability .
  • Kinetics : Measure fluorescence after 15 minutes of sample preparation to ensure stability; intensity remains stable for 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.